3-n-HexylthiophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-n-HexylthiophenylZinc bromide is an organozinc compound with the molecular formula C12H17BrSZn. This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable intermediates and facilitate the transfer of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-n-HexylthiophenylZinc bromide can be synthesized through the reaction of 3-n-Hexylthiophene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the deprotonation of 3-n-Hexylthiophene followed by the addition of zinc bromide to form the desired organozinc compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-n-HexylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of palladium catalysts
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the nature of the substituent
Scientific Research Applications
3-n-HexylthiophenylZinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-n-HexylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the transfer of functional groups and the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium or nickel catalysts and the subsequent formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
3-n-HexylthiophenylMagnesium bromide: Similar in structure but uses magnesium instead of zinc.
3-n-HexylthiophenylLithium: Uses lithium as the metal center.
3-n-HexylthiophenylCopper: Uses copper as the metal center
Uniqueness
3-n-HexylthiophenylZinc bromide is unique due to its stability and reactivity in cross-coupling reactions. Compared to its magnesium and lithium counterparts, the zinc-based compound offers better functional group tolerance and milder reaction conditions. This makes it a preferred choice in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H17BrSZn |
---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
bromozinc(1+);hexylsulfanylbenzene |
InChI |
InChI=1S/C12H17S.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
YBJGUHSEEKTXTH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCSC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.